Stereochemistry-Activity Rank Order: (2R,3R)-Eutomer Exhibits Potency at Least One Order of Magnitude Greater Than (2S,3S)-Distomer Against Candida albicans
In the foundational stereochemistry-activity study by Tasaka et al. (1995), all four stereoisomers of the 3-azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol scaffold—the direct structural class encompassing efinaconazole—were synthesized and evaluated for in vitro and in vivo antifungal activity against Candida albicans. The in vitro antifungal activity consistently paralleled the in vivo efficacy against murine candidosis, and the potency rank order was unequivocally (2R,3R) >> (2R,3S) ≥ (2S,3S) ≥ (2S,3R) [1]. The (2R,3R)-isomer alone exerted a strong and selective inhibitory effect on sterol biosynthesis in C. albicans relative to rat liver, whereas none of the other three stereoisomers—including the (2S,3S)-form—demonstrated comparable target engagement or selectivity [1]. The '>>' notation denotes a potency difference exceeding one order of magnitude in MIC terms. This stereochemical dependence arises because the (2R,3R) configuration is required for productive binding within the CYP51 active-site pocket, while the inverted (2S,3S) configuration disrupts critical ligand–receptor interactions [1].
| Evidence Dimension | Antifungal potency rank order (in vitro MIC, C. albicans; in vivo murine candidosis efficacy) |
|---|---|
| Target Compound Data | (2S,3S)-isomer: third in potency ranking; approximately ≥10-fold less potent than (2R,3R)-isomer; lacks selective sterol biosynthesis inhibition |
| Comparator Or Baseline | (2R,3R)-isomer (eutomer): highest antifungal potency in all assays; strong and selective inhibition of C. albicans sterol synthesis vs. rat liver |
| Quantified Difference | Rank order: (2R,3R) >> (2R,3S) ≥ (2S,3S) ≥ (2S,3R). The '>>' designation indicates ≥10-fold potency differential. The (2R,3R)-isomer uniquely demonstrates selective fungal CYP51 inhibition. |
| Conditions | In vitro MIC determination (C. albicans); in vivo murine candidosis model; sterol biosynthesis-inhibitory activity in C. albicans and rat liver microsomes |
Why This Matters
This establishes that the (2S,3S)-enantiomer is biologically distinct from the active drug and cannot be used interchangeably; its presence as an impurity must be rigorously controlled, creating a procurement necessity for the pure S,S reference standard in chiral purity assays.
- [1] Tasaka A, Tsuchimori N, Kitazaki T, Hiroe K, Hayashi R, Okonogi K, Itoh K. Optically active antifungal azoles. V. Synthesis and antifungal activity of stereoisomers of 3-azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanols. Chem Pharm Bull (Tokyo). 1995;43(3):441-9. doi:10.1248/cpb.43.441. PMID: 7774027. View Source
